N-(furan-2-ylmethyl)-5-(4-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-5-(4-nitrophenyl)furan-2-carboxamide: is a synthetic organic compound that features a furan ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-5-(4-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan-2-carboxamide core: This can be achieved by reacting furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via a nitration reaction, where a furan derivative is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Coupling of the furan-2-ylmethyl group: This step involves the coupling of the furan-2-ylmethyl group to the carboxamide core, which can be achieved using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dione derivatives.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for organic electronic materials.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-5-(4-nitrophenyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-5-(4-aminophenyl)furan-2-carboxamide: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
N-(furan-2-ylmethyl)-5-(4-methylphenyl)furan-2-carboxamide: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
N-(furan-2-ylmethyl)-5-(4-nitrophenyl)furan-2-carboxamide is unique due to the presence of both a nitrophenyl group and a furan ring, which can confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-(4-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-16(17-10-13-2-1-9-22-13)15-8-7-14(23-15)11-3-5-12(6-4-11)18(20)21/h1-9H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYVGMOLLRXPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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